3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S2/c18-22(19,10-3-1-2-9-11(10)16-21-15-9)17-5-4-8(6-17)12-13-7-20-14-12/h1-3,7-8H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMKPIDETNZACR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common approach includes the formation of the benzo[c][1,2,5]thiadiazole core through cyclization reactions involving sulfur and nitrogen-containing reagents. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, followed by the formation of the 1,2,4-oxadiazole ring through cyclization of appropriate intermediates .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry can be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield sulfone derivatives, while reduction reactions produce amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological targets, including enzymes and receptors. This binding can modulate the activity of these targets, leading to therapeutic effects such as inhibition of cancer cell proliferation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Benzo[c][1,2,5]thiadiazole derivatives: These compounds are known for their applications in organic electronics and materials science.
Uniqueness
3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is unique due to the combination of the benzo[c][1,2,5]thiadiazole and 1,2,4-oxadiazole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in various scientific fields .
Biological Activity
3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a complex organic compound characterized by its unique heterocyclic structures. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of the benzo[c][1,2,5]thiadiazole and 1,2,4-oxadiazole moieties suggests a diverse range of biological properties.
Chemical Structure
The compound's chemical structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of this structure can act against various bacterial strains. For instance:
- Antibacterial Activity : Compounds with the 1,2,4-oxadiazole scaffold have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. In particular, derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing comparable efficacy to standard antibiotics like gentamicin .
Anticancer Properties
The 1,2,4-oxadiazole derivatives have also been studied for their anticancer potential. Research has highlighted their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Some studies suggest that these compounds induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .
Anti-inflammatory Effects
The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. Compounds have shown the ability to reduce inflammation markers in vitro and in vivo models .
Structure-Activity Relationship (SAR)
A detailed analysis of the structure-activity relationship (SAR) reveals that modifications to the oxadiazole ring and substituents on the benzo[c][1,2,5]thiadiazole moiety significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on oxadiazole ring | Increased antibacterial activity |
| Variation in sulfonyl group | Enhanced anticancer properties |
| Alteration of pyrrolidine substituents | Improved anti-inflammatory effects |
Study 1: Antimicrobial Testing
In a study conducted by Dhumal et al. (2016), a series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against Mycobacterium bovis BCG. The most active compounds exhibited strong inhibition in both active and dormant states of the bacteria .
Study 2: Anticancer Evaluation
Research by Desai et al. (2018) focused on pyridine-based oxadiazole hybrids that demonstrated significant anticancer activity against various cancer cell lines. The study highlighted specific structural features that contributed to enhanced potency against cancer cells .
Q & A
Synthesis and Purification
Q1: What are the optimized synthetic routes for 3-(1-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole? A: The synthesis involves sulfonylation of pyrrolidine intermediates followed by oxadiazole cyclization. Key steps include:
- Sulfonylation : React pyrrolidine-3-amine with benzo[c][1,2,5]thiadiazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) at 0–5°C, yielding the sulfonamide intermediate .
- Oxadiazole Formation : Condense the intermediate with hydroxylamine and an acylating agent (e.g., EDCI in DMF) at 80°C for 12 hours. Purify via column chromatography (silica gel, DCM/MeOH gradient) .
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Sulfonylation | Et₃N, DCM, 0°C→RT | 60–75% |
| Cyclization | NH₂OH·HCl, EDCI, DMF, 80°C | 50–65% |
| *Yields estimated from analogous reactions in . |
Structural Characterization
Q2: Which spectroscopic techniques are critical for confirming the compound’s structure? A: Use a combination of:
- NMR : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 7.8–8.2 ppm) and oxadiazole CH (δ 5.9–6.1 ppm). 2D NMR (HSQC, HMBC) confirms connectivity .
- HRMS : ESI+ mode should match [M+H]⁺ with <2 ppm error (e.g., calculated m/z 376.0521) .
- Elemental Analysis : C, H, N, S percentages must align with theoretical values (±0.4%) .
Biological Activity Profiling
Q3: What methodologies evaluate this compound’s bioactivity? A:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., kinase assays) with 0.1–100 μM compound concentrations. Measure IC₅₀ via nonlinear regression .
- Cytotoxicity : MTT/SRB assays on cancer cell lines (e.g., HeLa) at 48h exposure. Confirm apoptosis via Western blot (cleaved caspase-3) .
Data Contradictions
Q4: How to resolve discrepancies between computational and experimental bioactivity data? A:
- Re-evaluate Docking : Adjust force fields (e.g., AMBER) and include solvation models .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (RMSD <2 Å) .
- Experimental Validation : Use SPR for binding affinity or Caco-2 assays for permeability .
Isomer Separation
Q5: How to isolate regioisomers formed during synthesis? A:
- Preparative HPLC : Use a C18 column (ACN:H₂O, 55:45) to separate isomers .
- Crystallization : Fractional crystallization from ethanol/water (7:3) at 4°C .
- NOESY NMR : Confirm spatial proximity of protons (e.g., pyrrolidine-CH to oxadiazole-CH) .
Stability Assessment
Q6: How to evaluate stability under physiological conditions? A:
- Accelerated Degradation : Incubate in PBS (pH 7.4, 6.5, 5.0) at 37°C. Analyze by HPLC (t½ via first-order kinetics) .
- Hydrolytic Stability : Test in 0.1N HCl/NaOH; identify degradation products via LC-MS .
Reaction Optimization
Q7: How to improve synthesis yield and purity? A:
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
- Temperature Control : Maintain reflux at 80°C ±2°C to minimize side reactions .
- Purification : Use gradient elution (DCM:MeOH 95:5 → 80:20) for column chromatography .
In Silico Modeling
Q8: How to predict binding modes for target proteins? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
